An In-depth Technical Guide to the Synthesis of N-(4-amino-2-methoxyphenyl)acetamide
An In-depth Technical Guide to the Synthesis of N-(4-amino-2-methoxyphenyl)acetamide
This guide provides a comprehensive, technically detailed procedure for the synthesis of N-(4-amino-2-methoxyphenyl)acetamide, a valuable intermediate in pharmaceutical and chemical research. The synthesis is presented as a two-step process starting from 2-methoxy-4-nitroaniline. This document outlines the underlying chemical principles, a detailed experimental protocol, safety considerations, and methods for characterization of the final product.
Strategic Overview: A Two-Step Synthesis
The synthesis of N-(4-amino-2-methoxyphenyl)acetamide is efficiently achieved through a two-step reaction sequence starting from 2-methoxy-4-nitroaniline. This strategy is predicated on the following key transformations:
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Step 1: Acetylation of 2-methoxy-4-nitroaniline: The amino group of the starting material is protected by acetylation using acetic anhydride. This step yields the intermediate, N-(2-methoxy-4-nitrophenyl)acetamide. The acetyl group serves to moderate the reactivity of the aromatic ring in subsequent steps.
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Step 2: Reduction of the Nitro Group: The nitro group of N-(2-methoxy-4-nitrophenyl)acetamide is selectively reduced to an amino group. This transformation is commonly achieved through catalytic hydrogenation, yielding the final product, N-(4-amino-2-methoxyphenyl)acetamide.[1]
This approach is favored for its high yields and the relative ease of purification of the intermediate and final products.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Supplier/Purity |
| 2-Methoxy-4-nitroaniline | C₇H₈N₂O₃ | 168.15 | 10.0 g | Sigma-Aldrich, 98% |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 15 mL | Fisher Scientific, 99% |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 50 mL | VWR, ACS Grade |
| Palladium on Carbon (10%) | Pd/C | - | 0.5 g | Acros Organics |
| Ethanol | C₂H₅OH | 46.07 | 200 mL | Decon Labs, 200 proof |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | EMD Millipore, ACS Grade |
| Hexane | C₆H₁₄ | 86.18 | As needed | Macron Fine Chemicals, ACS Grade |
Step 1: Synthesis of N-(2-methoxy-4-nitrophenyl)acetamide
The initial step involves the protection of the amino group of 2-methoxy-4-nitroaniline via acetylation.
Procedure:
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In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 2-methoxy-4-nitroaniline in 50 mL of glacial acetic acid.[2][3]
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Slowly add 15 mL of acetic anhydride to the solution.
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Heat the reaction mixture to reflux and maintain for 2 hours.[4]
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Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 1:1 ethyl acetate/hexane eluent system.
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Upon completion, allow the mixture to cool to room temperature and then pour it into 200 mL of ice-cold water with stirring.
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Collect the precipitated pale-yellow solid by vacuum filtration, wash thoroughly with deionized water, and air dry. This crude product is N-(2-methoxy-4-nitrophenyl)acetamide and is typically of sufficient purity for the next step.
Step 2: Synthesis of N-(4-amino-2-methoxyphenyl)acetamide
The final step is the reduction of the nitro group to an amine.
Procedure:
-
In a 500 mL hydrogenation flask, dissolve the crude N-(2-methoxy-4-nitrophenyl)acetamide from Step 1 in 200 mL of ethanol.[1]
-
Carefully add 0.5 g of 10% Palladium on Carbon (Pd/C) catalyst to the solution.
-
Pressurize the flask with hydrogen gas (typically 50 psi) and shake vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; ensure the filter cake remains wet with ethanol during filtration.
-
Remove the ethanol from the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from ethyl acetate to obtain pure N-(4-amino-2-methoxyphenyl)acetamide as a crystalline solid.[1]
Safety and Handling
This synthesis involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
2-Methoxy-4-nitroaniline: This compound is harmful if swallowed, in contact with skin, or if inhaled.[5][6] It is also suspected of causing cancer.[7]
-
Acetic Anhydride: Corrosive and causes severe skin burns and eye damage. It is also flammable.
-
Hydrazine Hydrate (if used as an alternative reducing agent): Highly toxic, corrosive, and a suspected carcinogen.[8] Extreme caution must be exercised when handling this reagent.
-
Palladium on Carbon: The catalyst can be pyrophoric, especially after use. It should be handled with care and kept wet.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[5][6][8]
Characterization
The identity and purity of the synthesized N-(4-amino-2-methoxyphenyl)acetamide should be confirmed using standard analytical techniques:
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Melting Point: Compare the observed melting point with the literature value.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the molecular structure.
-
FTIR: To identify characteristic functional groups.
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Mass Spectrometry: To determine the molecular weight.
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Experimental Workflow Diagram
Caption: Synthetic pathway for N-(4-amino-2-methoxyphenyl)acetamide.
References
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Preparation method of 2-methoxy-4-nitroaniline. Eureka | Patsnap. Available at: [Link].
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(IUCr) N-(4-Amino-2-methoxyphenyl)acetamide. Available at: [Link].
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N-(4-Methoxy-2-nitrophenyl)acetamide. PMC - PubMed Central. Available at: [Link].
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Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Available at: [Link].
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data reports N-(4-Methoxy-2-nitrophenyl)acetamide. IUCr Journals. Available at: [Link].
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A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. The Royal Society of Chemistry. Available at: [Link].
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N-(2-Amino-4-methoxyphenyl)acetamide | C9H12N2O2 | CID 231499. PubChem. Available at: [Link].
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Hydrazine. Available at: [Link].
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N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCr Journals. Available at: [Link].
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(IUCr) N-(4-Methoxy-3-nitrophenyl)acetamide. Available at: [Link].
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Pharmacological characterization of AC-90179 [2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride]: a selective serotonin 2A receptor inverse agonist. PubMed. Available at: [Link].
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N-(4-(2-aminothiazol-4-yl)phenyl)-2-((4-methoxybenzyl)amino)acetamide. PubChemLite. Available at: [Link].
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N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. PMC - NIH. Available at: [Link].
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2-Methoxy-4-nitroaniline. Wikipedia. Available at: [Link].
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